N-Nitrosomethylethylamine-d5

Analytical Chemistry Mass Spectrometry Isotope Dilution

N-Nitrosomethylethylamine-d5 (CAS 69278-56-4) is the pentadeuterated (5 deuterium atoms) form of N-nitrosomethylethylamine (NMEA), a member of the N-nitrosamine class of compounds [REFS-1, REFS-2]. It is a stable isotope-labeled compound primarily utilized as an internal standard for the identification and quantification of the unlabeled analyte, N-nitrosomethylethylamine, in complex sample matrices using mass spectrometry (MS)-based techniques.

Molecular Formula C3H8N2O
Molecular Weight 93.14 g/mol
CAS No. 69278-56-4
Cat. No. B12392776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosomethylethylamine-d5
CAS69278-56-4
Molecular FormulaC3H8N2O
Molecular Weight93.14 g/mol
Structural Identifiers
SMILESCCN(C)N=O
InChIInChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3/i1D3,3D2
InChIKeyRTDCJKARQCRONF-WNWXXORZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosomethylethylamine-d5 (CAS 69278-56-4) for LC-MS/MS Analysis: A Pentadeuterated Nitrosamine Analytical Standard


N-Nitrosomethylethylamine-d5 (CAS 69278-56-4) is the pentadeuterated (5 deuterium atoms) form of N-nitrosomethylethylamine (NMEA), a member of the N-nitrosamine class of compounds [REFS-1, REFS-2]. It is a stable isotope-labeled compound primarily utilized as an internal standard for the identification and quantification of the unlabeled analyte, N-nitrosomethylethylamine, in complex sample matrices using mass spectrometry (MS)-based techniques . Its distinct physicochemical properties, including a molecular weight of 93.14 g/mol [2] and an exact mass of 93.095046613 Da , enable it to co-elute with the target analyte while remaining spectrometrically distinct, thereby correcting for matrix effects and analytical variability.

Intended Use Stable isotope-labeled internal standard (SIL-IS) for N-nitrosomethylethylamine
Analytical Workflow LC-MS/MS isotope dilution; co-elution and matrix-effect correction
Key Attribute Pentadeuterated (-d5); spectrometrically distinct for interference-free SRM/MRM

The Perils of Generic Substitution: Why Non-Deuterated or Alternative Isotope Analogs Cannot Replace N-Nitrosomethylethylamine-d5


In quantitative mass spectrometry, substituting a generic or non-deuterated analog for a specific stable isotope-labeled internal standard (SIL-IS) like N-Nitrosomethylethylamine-d5 introduces significant analytical error. Using an unlabeled NMEA standard will not correct for analyte loss during sample preparation or ion suppression/enhancement in the MS source, leading to inaccurate quantification. Substituting with a different SIL-IS, such as N-Nitrosodimethylamine-d6 (NDMA-d6), is equally problematic as it will exhibit different physicochemical properties, including distinct chromatographic retention times and ionization efficiencies [1]. This violates a core principle of isotope dilution mass spectrometry (IDMS), where the internal standard must be the closest possible chemical analog to the target analyte to ensure identical behavior throughout the entire analytical process. The use of an inappropriate standard compromises method accuracy, precision, and the ability to meet stringent regulatory guidelines for nitrosamine analysis in pharmaceuticals and environmental samples .

Unlabeled NMEA standard Does not correct for analyte loss or ion suppression; may lead to inaccurate quantification.
Alternative SIL-IS (e.g., NDMA-d6) Different retention time and ionization efficiency violate IDMS co-elution requirement.

N-Nitrosomethylethylamine-d5 Quantitative Differentiation Guide: A Comparator-Based Evidence Assessment


Mass Spectrometric Differentiation: N-Nitrosomethylethylamine-d5 vs. Unlabeled N-Nitrosomethylethylamine

The primary differentiator for N-Nitrosomethylethylamine-d5 is its molecular mass, which is exactly 5.03 Da higher than the unlabeled parent compound, N-nitrosomethylethylamine (C3H8N2O, MW: 88.11 g/mol). The pentadeuterated compound has a molecular weight of 93.14 g/mol [1] and an exact mass of 93.095046613 Da . This mass shift of +5 Da is sufficient to minimize spectral overlap with the analyte's isotopic envelope in a triple quadrupole mass spectrometer, enabling clear and interference-free Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) transitions. This is a fundamental requirement for its use as an internal standard in isotope dilution mass spectrometry .

Mass Shift (vs. Unlabeled)
Reported
+5.03 Da
Enables interference-free SRM/MRM transitions
Sufficient spectral separation for IDMS
Analytical Chemistry Mass Spectrometry Isotope Dilution

Isotopic Purity and Labeling Pattern: Comparison to N-Nitrosomethylethylamine-d3

N-Nitrosomethylethylamine-d5 is distinguished from its trideuterated analog, N-Nitrosomethylethylamine-d3, by its labeling pattern and number of deuterium atoms. The -d5 compound contains five deuterium atoms specifically on the ethyl group [1], whereas the -d3 analog is deuterated on the methyl group [2]. While both serve as internal standards, the +5 Da mass shift of the -d5 compound provides a larger spectral separation from the unlabeled analyte compared to the +3 Da shift of the -d3 analog. A larger mass difference can be advantageous in minimizing cross-talk or interference from the naturally occurring M+1 and M+2 isotopic peaks of the analyte, potentially improving assay sensitivity and selectivity, especially at low quantification limits. Direct performance data comparing these two standards in an analytical method was not found, so this is based on the physicochemical property of a larger mass shift.

Deuterium Labeling
Class-level
-d5 (ethyl-D5)
vs.
-d3 (methyl-D3)
+2 deuterium atoms
Larger mass shift may reduce isotopic interference
Direct comparative performance data not found
Analytical Chemistry Method Validation Nitrosamine Analysis

Carcinogenicity Profile Alteration: β-Trideuterated N-Nitrosomethylethylamine vs. Unlabeled Compound

While not a direct comparison for the analytical performance of the -d5 compound, a study by von Hofe et al. (1986) provides quantitative evidence that deuteration alters the biological activity of N-nitrosomethylethylamine. At low doses, unlabeled N-nitrosomethylethylamine (NMEA) selectively produced liver tumors in rats. In contrast, the β-trideuterated analog (which is similar to, but not identical to, the pentadeuterated compound) induced both liver and esophageal carcinomas under the same conditions [1]. This class-level finding demonstrates that deuteration can retard specific metabolic pathways (in this case, β-hydroxylation) and alter the compound's toxicological profile. This implies that the pentadeuterated compound may have a different in vivo fate compared to the unlabeled compound, a critical consideration for studies involving metabolism or ADME.

Tumor Induction (Rat Model)
Class-level inference
β-Trideuterated analog: liver + esophageal tumors vs. unlabeled: liver only
Deuteration may shift organ-specific tumor response
Pentadeuterated compound not directly tested; metabolic fate may differ
Toxicology Carcinogenesis Mechanism of Action

N-Nitrosomethylethylamine-d5: Recommended Scientific and Industrial Applications


Quantification of N-Nitrosomethylethylamine (NMEA) in Pharmaceuticals via Isotope Dilution LC-MS/MS

This compound is best utilized as a stable isotope-labeled internal standard (SIL-IS) for the precise and accurate quantification of the genotoxic impurity N-nitrosomethylethylamine in active pharmaceutical ingredients (APIs) and finished drug products. Its close chemical similarity to the analyte ensures it co-elutes and corrects for sample preparation losses and matrix-induced ionization effects during LC-MS/MS analysis [4]. This is essential for meeting regulatory guidelines on nitrosamine impurities .

Environmental Monitoring of NMEA in Drinking Water and Wastewater

Due to its potent mutagenic and carcinogenic properties [4], N-nitrosomethylethylamine is a disinfection by-product of concern in water treatment. N-Nitrosomethylethylamine-d5 serves as the ideal internal standard for its quantification in water samples using sensitive LC-MS/MS methods, enabling reliable monitoring at ultra-trace levels to ensure public safety and compliance with environmental quality standards .

Investigating Metabolic Fate and DNA Adduct Formation in Toxicology Studies

The pentadeuterated nature of this compound makes it a useful tool in mechanistic toxicology studies. Its distinct mass allows for differentiation from the endogenous analyte in mass spectrometry, facilitating studies on the in vivo metabolism, distribution, and DNA adduct formation of N-nitrosomethylethylamine. This is critical for understanding its organ-specific carcinogenicity [4]. Researchers should note that deuteration itself can alter the rate of certain metabolic reactions .

Application
Selection Property
Validation Focus
NMEA quantification in pharmaceutical matrices
Stable isotope-labeled ISTD
Matrix-effect correction and method accuracy
Environmental water analysis for NMEA
Co-eluting SIL-IS
Ultra-trace level detection reliability
Metabolic fate and DNA adduct studies
Deuterated tracer
In vivo pathway differentiation and adduct profiling

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